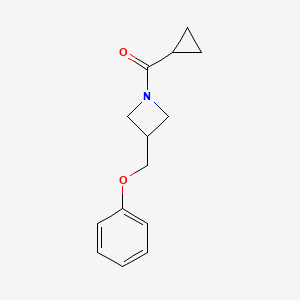

Cyclopropyl(3-(phenoxymethyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropyl(3-(phenoxymethyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.295. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

Cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been investigated for their inhibitory effects on the carbonic anhydrase enzyme (CA), which plays a significant role in various physiological processes. These compounds exhibited excellent inhibitory effects in the low nanomolar range against human CA isoenzymes, highlighting their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Boztaş et al., 2015).

Antitumor Activities

Cyclopropyl-containing compounds have been studied for their antitumor activities. For instance, 2-cyclopropylindoloquinones and their analogues demonstrated significant cytotoxicity against hypoxic cells in vitro, and some compounds showed antitumor activity both as single agents and in combination with radiation. This suggests their potential as novel antitumor agents, highlighting the importance of cyclopropyl moieties in enhancing the efficacy of chemotherapeutic drugs (Naylor et al., 1997).

Chemical Reactions and Synthesis

The study of cyclopropyl compounds extends to their use in chemical synthesis and understanding reaction mechanisms. For example, the palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates forms oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. This demonstrates the role of cyclopropyl compounds in facilitating specific chemical transformations, contributing to the development of synthetic methodologies for producing complex molecules (Shintani et al., 2011).

Future Directions

Research on imidazole-containing compounds, including derivatives of 1,3-diazole like Cyclopropyl(3-(phenoxymethyl)azetidin-1-yl)methanone, continues to expand. These compounds exhibit diverse biological activities and have potential applications in drug development. Further investigations are needed to explore their therapeutic potential and optimize their properties .

Mechanism of Action

Target of Action

It is used as a reagent for synthesizing esomeprazole analogs . Esomeprazole is a proton pump inhibitor used to reduce stomach acid, suggesting that this compound may also target proton pumps or related enzymes.

Mode of Action

Esomeprazole works by irreversibly blocking the H+/K+ ATPase in the stomach’s parietal cells, thereby reducing gastric acid secretion .

Biochemical Pathways

By inhibiting the H+/K+ ATPase, it prevents the final step in gastric acid production, thereby reducing stomach acidity .

Result of Action

If it acts similarly to esomeprazole, it would result in a decrease in gastric acid secretion, leading to an increase in gastric pH .

Properties

IUPAC Name |

cyclopropyl-[3-(phenoxymethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(12-6-7-12)15-8-11(9-15)10-17-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDUFCFZATVCRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481683.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2481687.png)

![4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2481689.png)

![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2481690.png)

![N-(4-cyanooxan-4-yl)-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2481695.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2481697.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)